Chemical structure and properties of 4-Methyl-2-phenylbenzene-1-sulfonamide
Chemical structure and properties of 4-Methyl-2-phenylbenzene-1-sulfonamide
Abstract
This technical guide provides a comprehensive overview of 4-Methyl-2-phenylbenzene-1-sulfonamide, a biaryl sulfonamide of interest in medicinal chemistry and drug development. Due to a notable absence of direct experimental literature for this specific isomer, this document synthesizes predicted data, proposes robust synthetic strategies based on established methodologies for biaryl sulfonamides, and discusses potential physicochemical properties and therapeutic applications. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and a practical framework for the synthesis and investigation of this compound.
Introduction and Structural Elucidation
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[1][2] The incorporation of a biaryl motif into sulfonamide-containing scaffolds has been shown to be advantageous for modulating biological activity.[3][4] 4-Methyl-2-phenylbenzene-1-sulfonamide belongs to this promising class of biaryl sulfonamides.
A critical point of clarification is the distinction between 4-Methyl-2-phenylbenzene-1-sulfonamide and its isomer, 4-methyl-N-phenylbenzene-1-sulfonamide. In the former, the phenyl group is attached at the 2-position of the toluenesulfonamide core, whereas in the latter, the phenyl group is bonded to the nitrogen atom of the sulfonamide moiety. This guide focuses exclusively on 4-Methyl-2-phenylbenzene-1-sulfonamide.
Chemical Structure:
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Molecular Formula: C₁₃H₁₃NO₂S[5]
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IUPAC Name: 4-methyl-2-phenylbenzene-1-sulfonamide[5]
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SMILES: CC1=CC(=C(C=C1)S(=O)(=O)N)C2=CC=CC=C2[5]
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InChI: InChI=1S/C13H13NO2S/c1-10-7-8-13(17(14,15)16)12(9-10)11-5-3-2-4-6-11/h2-9H,1H3,(H2,14,15,16)[5]
Physicochemical Properties (Predicted)
In the absence of experimentally determined data, the following physicochemical properties have been predicted through computational models, providing a valuable starting point for experimental design.
| Property | Predicted Value | Data Source |
| Molecular Weight | 247.31 g/mol | PubChem |
| Monoisotopic Mass | 247.0667 Da | PubChem[5] |
| XlogP | 2.5 | PubChem[5] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Topological Polar Surface Area | 68.6 Ų | PubChem |
Note: These values are computationally derived and await experimental verification.
Proposed Synthetic Routes
The synthesis of 4-Methyl-2-phenylbenzene-1-sulfonamide can be approached through established methods for the formation of biaryl C-C bonds. The following are proposed, detailed protocols for the synthesis of this molecule.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between aryl halides and aryl boronic acids, catalyzed by a palladium complex.[6][7]
Proposed Reaction Scheme:
Caption: Proposed Suzuki-Miyaura coupling for the synthesis of 4-Methyl-2-phenylbenzene-1-sulfonamide.
Experimental Protocol:
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To a flame-dried round-bottom flask, add 2-bromo-4-methylbenzene-1-sulfonamide (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
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Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
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Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
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Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
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Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Filter the mixture and concentrate the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 4-Methyl-2-phenylbenzene-1-sulfonamide.
Palladium-Catalyzed C-H Activation
Direct C-H activation/arylation is an increasingly popular and atom-economical method for constructing biaryl systems.[8][9] This approach avoids the pre-functionalization required for traditional cross-coupling reactions.
Proposed Reaction Scheme:
Caption: Proposed Pd-catalyzed C-H activation for synthesizing 4-Methyl-2-phenylbenzene-1-sulfonamide.
Experimental Protocol:
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In a pressure-rated vial, combine 4-methylbenzene-1-sulfonamide (1.0 eq), iodobenzene (1.5 eq), palladium(II) acetate (0.1 eq), and a silver-based oxidant such as silver carbonate (2.0 eq). The use of a directing group may be necessary to achieve ortho-selectivity.
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Add a high-boiling point solvent such as toluene or 1,4-dioxane.
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Seal the vial and heat to a high temperature (typically 110-150 °C) for 12-24 hours.
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Monitor the reaction by TLC or LC-MS.
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After completion, cool the reaction to room temperature and filter through a pad of celite to remove the palladium catalyst and silver salts.
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Wash the celite pad with ethyl acetate.
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Concentrate the filtrate under reduced pressure.
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Purify the residue by column chromatography to isolate 4-Methyl-2-phenylbenzene-1-sulfonamide.
Potential Biological and Therapeutic Applications
While no specific biological activities have been reported for 4-Methyl-2-phenylbenzene-1-sulfonamide, the broader class of biaryl sulfonamides has shown significant promise in several therapeutic areas.[3][4][10]
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Anticancer Activity: Many biaryl sulfonamides have demonstrated antiproliferative effects against various cancer cell lines.[3][4] The rigid biaryl scaffold can facilitate binding to enzymatic targets.
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Enzyme Inhibition: The sulfonamide moiety is a known pharmacophore for inhibiting enzymes such as carbonic anhydrases and kinases.[11] The biaryl structure can provide additional binding interactions and selectivity.
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Antimicrobial Properties: Sulfonamides are historically significant antibacterial agents.[11] Novel biaryl derivatives are being explored for their potential to overcome resistance mechanisms.
Further research is required to determine the specific biological profile of 4-Methyl-2-phenylbenzene-1-sulfonamide.
Safety and Handling
As there is no specific safety data available for 4-Methyl-2-phenylbenzene-1-sulfonamide, it should be handled with the standard precautions for a novel chemical compound.
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoid inhalation, ingestion, and skin contact.
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Consult the Safety Data Sheet (SDS) for any known analogous compounds for further guidance.
Conclusion
4-Methyl-2-phenylbenzene-1-sulfonamide represents an under-explored molecule within the medicinally relevant class of biaryl sulfonamides. This guide has provided a foundational understanding of its structure, predicted properties, and plausible synthetic routes. The proposed experimental protocols offer a starting point for researchers to synthesize and investigate this compound. Future studies are warranted to experimentally determine its physicochemical properties, elucidate its biological activity, and explore its potential as a therapeutic agent.
References
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